
Clorhidrato de 5-(2-hidroxietil)-1,2-dihidropirimidin-2-ona
Descripción general
Descripción
The compound “5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride” is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine and certain antiviral drugs . The “5-(2-Hydroxyethyl)” indicates a hydroxyethyl group attached to the 5th carbon of the pyrimidine ring. The “1,2-dihydropyrimidin-2-one” suggests a hydrogenated pyrimidine ring with a carbonyl group at the 2nd position .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used . Pyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .
Aplicaciones Científicas De Investigación
Ingeniería de tejidos
Este compuesto se utiliza en la síntesis de hidrogeles que son instrumentales en la ingeniería de tejidos. Los hidrogeles proporcionan una matriz tridimensional que apoya el crecimiento y la diferenciación celular. Por ejemplo, los hidrogeles basados en alginato combinados con metacrilato de 2-hidroxietilo (un derivado del compuesto en cuestión) se han utilizado para crear andamios que promueven la regeneración de tejidos .
Sistemas de administración de fármacos
En el ámbito de la administración de fármacos, los derivados del compuesto sirven como un componente crucial en el diseño de plataformas de liberación controlada. Estas plataformas se pueden adaptar para liberar agentes terapéuticos a una velocidad específica y ubicación objetivo, mejorando la eficacia de los tratamientos .
Curación de heridas
La forma de hidrogel del compuesto se puede aplicar a los sitios de heridas para facilitar la cicatrización. Sus propiedades permiten mantener un ambiente húmedo, lo que es beneficioso para la reparación y regeneración de tejidos .
Bioimpresión
La tecnología de bioimpresión, que se basa en la deposición precisa de biomateriales, se beneficia del uso de este compuesto. Se puede incorporar a biotintas para mejorar la imprimibilidad y la integridad estructural de los tejidos impresos .
Dispositivos bioportables
La versatilidad del compuesto se extiende al desarrollo de dispositivos bioportables. Su forma de hidrogel se puede integrar en sensores y otras tecnologías portátiles que requieren biocompatibilidad y flexibilidad .
Aplicaciones antimicrobianas
Los hidrogeles derivados de este compuesto pueden estar impregnados con propiedades antimicrobianas, lo que los hace adecuados para su uso en dispositivos médicos e implantes que están en riesgo de contaminación bacteriana .
Tratamiento del cáncer
En la investigación del cáncer, el compuesto se utiliza para crear hidrogeles que pueden encapsular y administrar fármacos anticancerígenos directamente a los sitios tumorales, lo que podría reducir los efectos secundarios asociados con la quimioterapia sistémica .
Regeneración de tejido dérmico
El compuesto también es significativo en el desarrollo de materiales para la regeneración de tejido dérmico. Los hidrogeles que contienen este compuesto pueden imitar la matriz extracelular, proporcionando un entorno propicio para la proliferación y la cicatrización de las células de la piel .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety measures. Some similar compounds can form combustible dust concentrations in air and may produce irritating gases and vapors when heated .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It shares structural similarities with thiamine (vitamin b1), which is known to play a crucial role in the regulation of basic metabolism . Thiamine acts as a coenzyme for many enzymes, most of which occur in prokaryotes . In eukaryotes, including humans, thiamine-dependent enzymes like pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes, as well as transketolase, are present .
Biochemical Pathways
Thiamine plays a special role in the body as a coenzyme necessary for the metabolism of carbohydrates, fats, and proteins . It also participates in cellular respiration and oxidation of fatty acids . If “5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride” interacts with the same biochemical pathways as thiamine, it may affect these metabolic processes.
Result of Action
Thiamine is known to ensure the proper functioning of the central and peripheral nervous system, where it is involved in neurotransmitter synthesis . Its deficiency leads to mitochondrial dysfunction, lactate and pyruvate accumulation, and consequently to focal thalamic degeneration .
Análisis Bioquímico
Biochemical Properties
5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylesterase EaEst2, a thermotolerant biocatalyst derived from Exiguobacterium antarcticum . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact intracellular pH regulation, cellular migration, and apoptosis in human cervical cancer cells . These effects are mediated through interactions with specific cellular proteins and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to interact with hydroxyethylthiazole kinase in Bacillus subtilis, influencing its activity . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its effects can change over time. For example, its impact on cellular processes such as apoptosis and migration may vary depending on the duration of exposure . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride vary with different dosages in animal models. Studies have demonstrated threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . These dosage-dependent effects are critical for determining the safe and effective use of the compound in preclinical and clinical studies.
Metabolic Pathways
5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes related to the malate-aspartate shuttle, impacting acetyl-CoA metabolism . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride within cells and tissues involve specific transporters and binding proteins. Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the cytosol and interact with specific proteins involved in energy metabolism . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Propiedades
IUPAC Name |
5-(2-hydroxyethyl)-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c9-2-1-5-3-7-6(10)8-4-5;/h3-4,9H,1-2H2,(H,7,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDSAEFSZNOIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



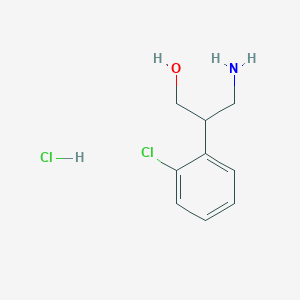
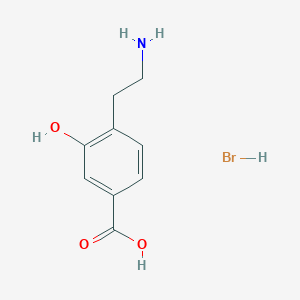
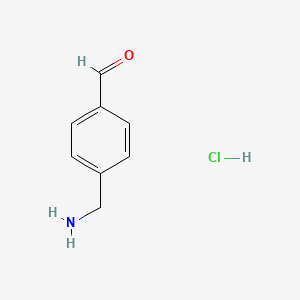
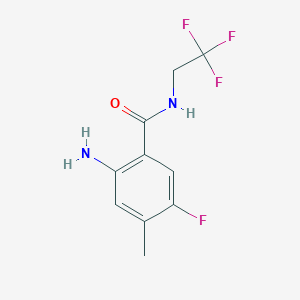


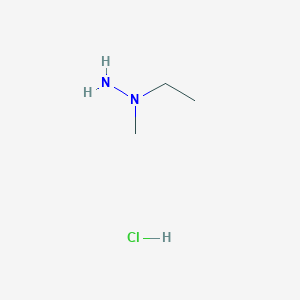
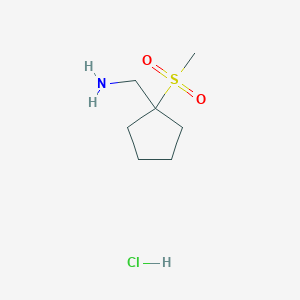
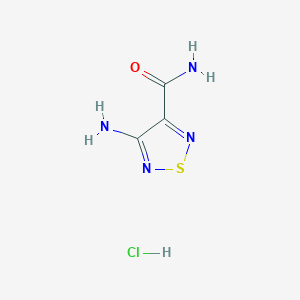



![4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1382381.png)
